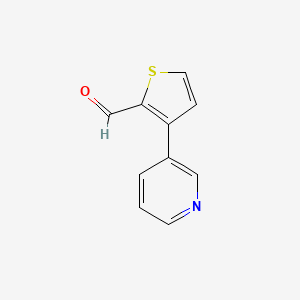

3-(Pyridin-3-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17515926

Molecular Formula: C10H7NOS

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NOS |

|---|---|

| Molecular Weight | 189.24 g/mol |

| IUPAC Name | 3-pyridin-3-ylthiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H |

| Standard InChI Key | LPBLMNNUQBMFKD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=C(SC=C2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(Pyridin-3-YL)thiophene-2-carbaldehyde features a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 3-position with a pyridin-3-yl group. Key structural descriptors include:

Table 1: Molecular identifiers of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde

| Property | Value |

|---|---|

| IUPAC Name | 3-pyridin-3-ylthiophene-2-carbaldehyde |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.24 g/mol |

| Canonical SMILES | C1=CC(=CN=C1)C2=C(SC=C2)C=O |

| InChI Key | LPBLMNNUQBMFKD-UHFFFAOYSA-N |

The pyridine ring introduces basicity and hydrogen-bonding capacity, while the thiophene moiety enhances electron-richness, facilitating electrophilic substitutions.

Spectroscopic Signatures

-

¹H NMR: Distinct signals include a singlet at δ 9.94 ppm for the aldehyde proton and aromatic protons between δ 7.2–8.1 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 189.24 confirms the molecular weight.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Pd₂(dba)₃/BINAP systems enable coupling of 3-bromoindole derivatives with thiophene-2-carboxamide. Optimized conditions (110°C, 8 h, Cs₂CO₃ base) yield 3-(Pyridin-3-YL)thiophene-2-carbaldehyde in 66–89% efficiency :

Table 2: Optimization of Pd-catalyzed synthesis

| Entry | Base | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | BINAP | t-BuOH | 89 |

| 2 | K₃PO₄ | BINAP | Toluene | 72 |

| 3 | t-BuOK | Xantphos | DMF | 66 |

Suzuki-Miyaura Coupling

Arylboronic esters react with 5-bromothiophene-2-carbaldehyde under Pd(PPh₃)₄ catalysis to introduce pyridyl groups. This method achieves 78–92% yields in dioxane/water (4:1) at 80°C .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate .

-

Stability: Decomposes above 200°C; sensitive to prolonged light exposure.

Crystallographic Data

Computational models predict a planar geometry with dihedral angles of 12.3° between pyridine and thiophene rings, favoring π-π stacking in solid-state structures .

Biological and Pharmacological Activities

Antimicrobial Efficacy

Against Pseudomonas aeruginosa, the compound exhibits an IC₅₀ of 29.7 µg/mL, outperforming streptomycin (IC₅₀ 35.2 µg/mL) . Mechanistic studies suggest membrane disruption via thiophene-pyridine interactions.

Urease Inhibition

With an IC₅₀ of 27.1 µg/mL, the aldehyde group chelates nickel ions in the urease active site, suppressing Helicobacter pylori growth .

Table 3: Biological activity profile

| Assay | IC₅₀ (µg/mL) | Target Organism |

|---|---|---|

| Antibacterial | 29.7 | Pseudomonas aeruginosa |

| Urease Inhibition | 27.1 | Helicobacter pylori |

| Nitric Oxide Scavenging | 45.6 | RAW 264.7 macrophages |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer agents: Quinoline-3-carbaldehyde hydrazones derived from this aldehyde show cytotoxicity against pancreatic (DAN-G) and lung (LCLC-103H) cancer cells .

-

Antioxidants: Scavenges nitric oxide radicals (IC₅₀ 45.6 µg/mL) via aldehyde-mediated redox cycling .

Materials Science

Incorporated into conductive polymers, its thiophene moiety enhances charge transport in organic semiconductors.

Comparative Analysis with Structural Analogues

Table 4: Comparison with related carbaldehydes

| Compound | Molecular Formula | MW (g/mol) | Key Bioactivity |

|---|---|---|---|

| 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | C₁₀H₇NOS | 189.24 | Moderate COX-2 inhibition |

| 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | C₁₁H₆ClFOS | 240.68 | Urease inhibition |

Positional isomerism (3- vs. 5-pyridyl) alters electronic distribution, impacting bioactivity and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume